molecular formula C6H8N2O B1270541 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-12-0

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1270541
CAS No.: 25016-12-0
M. Wt: 124.14 g/mol
InChI Key: IGJREDVLGVEPFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme SARM1 (Sterile Alpha and TIR Motif Containing 1). SARM1 is involved in axonal degeneration, and inhibitors of this enzyme are being explored for their potential to prevent or treat neurodegenerative diseases . The interaction between this compound and SARM1 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the downstream effects of axonal degeneration.

Cellular Effects

This compound has been shown to influence various cellular processes. In neuronal cells, it can prevent axonal degeneration by inhibiting SARM1, which is crucial for maintaining neuronal integrity . This compound also affects cell signaling pathways related to neuroprotection and may influence gene expression patterns associated with neuronal survival. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the enzyme SARM1. By binding to the active site of SARM1, this compound inhibits the enzyme’s activity, preventing the cleavage of NAD+ (Nicotinamide Adenine Dinucleotide) and subsequent axonal degeneration . This inhibition leads to the preservation of axonal integrity and neuronal function. Additionally, this compound may influence gene expression by modulating transcription factors involved in neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy. Long-term studies have shown that continuous exposure to this compound can maintain neuronal integrity and prevent axonal degeneration in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SARM1 activity and prevents axonal degeneration without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes neuroprotective effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as SARM1, modulating their activity and influencing metabolic flux . The compound’s effects on metabolite levels and metabolic pathways are crucial for understanding its role in neuroprotection and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpyrazole with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at a different position, affecting its chemical properties and uses.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open up opportunities for drug development and other applications.

Properties

IUPAC Name

1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJREDVLGVEPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357205
Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-12-0
Record name 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20357205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethyl-1H-pyrazol-4-methanol (0.33 g, 2.63 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (20 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde (0.26 g, 81%) which is used without further purification. 1H NMR (CDCl3): δ=9.83 (1H, s), 7.78 (1H, s), 3.86 (3H, s), 2.46 (3H, s).
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in developing new insecticides?

A: this compound serves as a key building block for synthesizing novel pyrazole oxime derivatives. These derivatives have demonstrated promising insecticidal activity, particularly against Mythimna separata Walker (oriental armyworm) []. The aldehyde group (-CHO) at the 4th position of the pyrazole ring allows for easy modification and the introduction of various substituents, leading to the creation of diverse compounds with potentially enhanced insecticidal properties.

Q2: How does the structure of pyrazole oxime derivatives, synthesized from this compound, influence their insecticidal activity?

A: Research suggests that introducing a N-pyridylpyrazole unit into the pyrazole oxime skeleton, derived from this compound, significantly enhances insecticidal activity []. Specifically, compounds featuring a 3-chloropyridin-2-yl group on the oxime nitrogen and a (6-chloropyridin-3-yl)methoxy group at the 3-position of the N-pyridylpyrazole moiety demonstrated potent insecticidal activity against Mythimna separata Walker [].

Q3: Can you provide an example of a specific pyrazole oxime derivative synthesized from this compound and its observed insecticidal activity?

A3: A study highlighted two potent compounds: * 5-(2-bromophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl}oxime 5-(4-t-butylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde-O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole5-formyl}oxime*

Q4: How is the three-dimensional structure of this compound derivatives determined, and how does this information contribute to understanding their activity?

A: Techniques like X-ray crystallography are used to elucidate the three-dimensional structures of these compounds [, , ]. Understanding the spatial arrangement of atoms within the molecule allows researchers to correlate structural features with observed biological activity. For instance, the dihedral angle between the benzene and pyrazole rings in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was found to be 72.8° []. This type of structural information can be crucial in designing new derivatives with improved target binding and enhanced insecticidal activity.

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